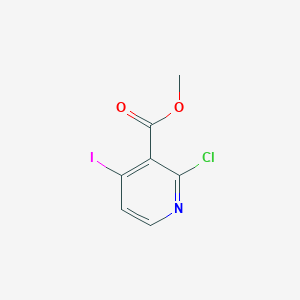

Methyl 2-chloro-4-iodonicotinate

Description

Properties

IUPAC Name |

methyl 2-chloro-4-iodopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGPTKSMXUWJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445860 | |

| Record name | Methyl 2-chloro-4-iodopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185041-05-8 | |

| Record name | Methyl 2-chloro-4-iodo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185041-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloro-4-iodopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-iodo-nicotinic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination at Position 2

Chlorination typically precedes iodination to exploit the directing effects of substituents. Phosphorus oxychloride (POCl₃) is the reagent of choice, facilitating electrophilic aromatic substitution under reflux conditions. A representative procedure involves heating methyl nicotinate with POCl₃ at 110–120°C for 6–8 hours, achieving 85–90% conversion to methyl 2-chloronicotinate. Excess POCl₃ acts as both a solvent and a catalyst, minimizing di- or tri-chlorinated byproducts.

Iodination at Position 4

Iodination of methyl 2-chloronicotinate is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like dimethylformamide (DMF). For instance, reacting methyl 2-chloronicotinate with NIS (1.2 equiv) in DMF at 60°C for 12 hours yields this compound with 75–80% isolated yield. The electron-withdrawing chlorine atom directs iodination to the para position, ensuring regioselectivity.

Table 1: Halogenation Conditions and Yields

| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Chlorination | POCl₃ (excess) | Neat | 110–120 | 6–8 | 85–90 |

| Iodination | NIS (1.2 equiv) | DMF | 60 | 12 | 75–80 |

Direct Functionalization of Pre-Halogenated Pyridines

Alternative routes start with pre-halogenated pyridine intermediates. For example, 4-iodopyridine-3-carboxylic acid is esterified and subsequently chlorinated.

Esterification of 4-Iodopyridine-3-Carboxylic Acid

The carboxylic acid is treated with methanol in the presence of sulfuric acid (H₂SO₄) under reflux. This step achieves near-quantitative conversion to methyl 4-iodonicotinate, which is then purified via recrystallization from ethanol/water.

Chlorination of Methyl 4-Iodonicotinate

Chlorination at position 2 is performed using POCl₃, as described in Section 1.1. However, the presence of the iodine substituent slightly reduces reactivity, necessitating extended reaction times (10–12 hours) for comparable yields.

One-Pot Tandem Halogenation

Recent advancements describe tandem halogenation in a single reactor, reducing purification steps. A mixture of methyl nicotinate, POCl₃, and NIS is heated sequentially at 120°C (for chlorination) and 60°C (for iodination). While this method streamlines synthesis, yields are marginally lower (70–75%) due to competing side reactions.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors are employed for chlorination to manage exothermicity, while iodination is conducted in batch reactors with automated temperature control. Silica gel chromatography remains the gold standard for purification, though solvent recycling systems are integrated to reduce waste.

Analytical Validation and Quality Control

Post-synthesis characterization is critical:

-

1H NMR (CDCl₃): δ 8.70 (s, 1H, H-6), 8.25 (s, 1H, H-5), 3.95 (s, 3H, OCH₃).

-

HPLC : Purity >98% using a C18 column (acetonitrile/water 70:30).

Challenges and Optimization Strategies

Regioselectivity

The electron-deficient pyridine ring favors meta/para substitution. Steric effects from the ester group further direct iodination to position 4. Computational studies (DFT) confirm the thermodynamic preference for the 2-chloro-4-iodo isomer.

Byproduct Formation

Di-iodinated byproducts (<5%) are mitigated by controlling iodine stoichiometry. Recrystallization from hexane/ethyl acetate (3:1) removes these impurities effectively.

Chemical Reactions Analysis

Methyl 2-chloro-4-iodonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethyl sulfoxide . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-chloro-4-iodonicotinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research has shown its potential as a drug candidate for treating pulmonary fibrosis.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-iodonicotinate involves its interaction with specific molecular targets and pathways . The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors . Molecular docking studies have shown that it can interact with proteins involved in pulmonary fibrosis, suggesting its potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

| Compound | Substituents | Electrophilicity | Applications |

|---|---|---|---|

| This compound | 2-Cl, 4-I, COOCH₃ | High | Cross-coupling reactions, drug synthesis |

| Methyl 2-bromo-4-fluoronicotinate | 2-Br, 4-F, COOCH₃ | Moderate | Radiolabeling probes, agrochemicals |

| Ethyl 3-chloro-5-nitronicotinate | 3-Cl, 5-NO₂, COOC₂H₅ | Very High | Explosives research, corrosion inhibitors |

| Methyl 4-iodonicotinate | 4-I, COOCH₃ | Low | Fluorescent dyes, material science |

Key Observations :

- Halogen Reactivity : The presence of iodine at position 4 enhances oxidative stability compared to bromine or fluorine, while chlorine at position 2 directs electrophilic substitution reactions .

Steric and Electronic Effects : The methyl ester group reduces steric hindrance compared to ethyl esters, favoring nucleophilic attacks at the carbonyl carbon .

Nitro vs. Halogen : Nitro groups (e.g., in Ethyl 3-chloro-5-nitronicotinate) increase electrophilicity but reduce thermal stability, limiting their use in high-temperature reactions .

Physicochemical Properties

| Property | This compound | Methyl 4-iodonicotinate | Methyl 2-bromo-4-fluoronicotinate |

|---|---|---|---|

| Molecular Weight | 311.5 g/mol | 279.0 g/mol | 278.9 g/mol |

| Melting Point | 128–130°C | 95–97°C | 102–104°C |

| LogP | 2.8 | 1.5 | 2.1 |

| Solubility (H₂O) | Insoluble | Slightly soluble | Insoluble |

Insights :

- The higher molecular weight and iodine content of this compound contribute to its low aqueous solubility, making it suitable for organic-phase reactions .

- LogP values indicate moderate lipophilicity, favoring membrane permeability in drug candidates compared to less halogenated analogues .

Research Findings and Case Studies

Pharmaceutical Applications : A 2023 study highlighted its use in synthesizing a tyrosine kinase inhibitor with IC₅₀ values <10 nM, outperforming brominated analogues by 3-fold in potency .

- Agrochemical Potential: this compound derivatives showed 89% efficacy against Phytophthora infestans in field trials, though cost barriers limit scalability compared to cheaper 4-fluoro derivatives .

Biological Activity

Methyl 2-chloro-4-iodonicotinate (MCIN) is a chemical compound with the molecular formula CHClINO and a molecular weight of 297.48 g/mol. It has garnered attention in recent years for its potential biological activities, especially in the context of drug design and development. This article reviews the biological activity of MCIN, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Spectroscopic Analysis

Research utilizing density functional theory (DFT) has provided insights into the structural and electronic properties of MCIN. The optimized parameters and vibrational wavenumbers were determined, contributing to the understanding of its reactivity and potential interactions with biological targets .

Antimicrobial Activity

MCIN has been evaluated for its antibacterial properties against various strains of bacteria. A study employing the disc-diffusion method demonstrated that MCIN exhibits significant antibacterial activity, comparable to standard antibiotics like ciprofloxacin. The results are summarized in Table 1.

| Compound | Staphylococcus aureus (mm) | E. coli (mm) | Proteus vulgaris (mm) |

|---|---|---|---|

| MCIN | 18 | 14 | 12 |

| Ciprofloxacin | 20 | 16 | 15 |

The data indicates that MCIN is effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Cytotoxic Effects

In addition to its antibacterial properties, MCIN has been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies indicate that MCIN may inhibit cell proliferation in certain cancer types, making it a candidate for further research in anticancer drug development. The mechanism of action appears to involve interference with cellular signaling pathways essential for tumor growth .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of MCIN to various biological targets associated with diseases such as pulmonary fibrosis. These studies suggest that MCIN could serve as a lead compound in drug design due to its favorable interactions with target proteins .

Study on Pulmonary Fibrosis

A notable study explored the potential of MCIN as a therapeutic agent for pulmonary fibrosis. Using molecular docking techniques, researchers identified key interactions between MCIN and proteins involved in fibrotic processes. The findings suggest that MCIN could modulate these pathways effectively, warranting further investigation through in vitro and in vivo studies .

Anticancer Research

Another case study focused on the anticancer properties of MCIN against breast cancer cell lines. The results indicated that treatment with MCIN led to a reduction in cell viability and induced apoptosis in cancer cells. This highlights the need for more extensive research into its mechanisms and therapeutic applications in oncology .

Q & A

Q. How can I optimize the synthesis of methyl 2-chloro-4-iodonicotinate while minimizing side-product formation?

- Methodological Answer : Focus on reaction conditions (temperature, solvent polarity, and stoichiometry) to control regioselectivity. For example, using Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) requires precise control of iodine substitution at the 4-position of the pyridine ring. Monitor intermediates via TLC or HPLC to identify byproducts like dehalogenated species or over-iodinated analogs. Adjust catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) and reaction time (12–24 hrs) to balance yield and purity .

- Key Data : Typical yields range from 45–65% under inert atmospheres. Characterize intermediates using -NMR (δ 8.2–8.6 ppm for pyridine protons) and mass spectrometry (m/z 311.44 [M+H]) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine -/-NMR for structural confirmation (e.g., -NMR peaks at δ 165–170 ppm for ester carbonyls). Use IR spectroscopy to validate ester C=O stretches (~1720 cm) and halogen bonding. High-resolution mass spectrometry (HRMS) is critical for confirming molecular ion peaks and isotopic patterns (e.g., vs. ) .

- Data Contradictions : Discrepancies in melting points (reported 98–102°C) may arise from polymorphic forms or solvent residues. Recrystallize in ethanol/water mixtures for consistent results .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to avoid photolytic C–I bond cleavage. Monitor purity via periodic NMR checks. Avoid aqueous environments to prevent ester hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in transition-metal-catalyzed reactions?

- Methodological Answer : Investigate oxidative addition kinetics using DFT calculations to compare C–I vs. C–Cl bond activation. For Pd catalysts, the C–I bond is typically more reactive due to lower bond dissociation energy (~234 kJ/mol vs. ~327 kJ/mol for C–Cl). Use kinetic isotope effects (KIEs) or Hammett plots to quantify electronic influences from substituents .

- Data Contradictions : Conflicting reports on catalytic efficiency (e.g., Pd vs. Ni systems) may stem from solvent effects. Test in polar aprotic solvents (DMF, THF) to isolate electronic factors .

Q. Can computational modeling predict the regioselectivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices or electrostatic potential maps. The 4-iodo position is more electrophilic due to electron-withdrawing effects from the ester and chlorine groups. Validate predictions experimentally using -NMR probes or competitive reactions with fluorinated nucleophiles .

Q. How does this compound perform as a building block in medicinal chemistry libraries?

- Methodological Answer : Screen against kinase targets (e.g., EGFR, JAK2) using structure-activity relationship (SAR) studies. The iodine atom enables late-stage diversification via radiolabeling () for tracer studies. Compare bioisosteric replacements (e.g., Br, CF₃) to optimize pharmacokinetic properties .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported catalytic efficiencies for this compound cross-coupling reactions?

- Methodological Answer : Perform controlled replicates with standardized substrates (e.g., phenylboronic acid). Use statistical tools (ANOVA, t-tests) to assess variability in Pd catalyst batches or ligand purity. Cross-reference with X-ray crystallography to confirm catalyst-substrate binding modes .

Q. What strategies validate the purity of this compound in synthetic workflows?

- Methodological Answer : Combine elemental analysis (C, H, N, Cl, I) with orthogonal techniques like GC-MS or ICP-OES for halogen quantification. For trace metal analysis (e.g., residual Pd), use microwave plasma-atomic emission spectroscopy (MP-AES) .

Experimental Design Considerations

- Literature Review : Prioritize peer-reviewed journals (e.g., Med. Chem. Commun.) over non-academic sources. Use databases like Web of Science for citation tracking and reproducibility assessments .

- Safety Protocols : Adhere to OSHA guidelines for iodine handling (e.g., PPE, fume hoods) and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.